molecular formula C17H21N3O2 B1631517 Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate CAS No. 661487-18-9

Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate

Cat. No.: B1631517
CAS No.: 661487-18-9
M. Wt: 299.37 g/mol
InChI Key: HNPQFQLLKKKALW-UHFFFAOYSA-N
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Description

“Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate” is a chemical compound with the molecular formula C17H21N3O2 . It is a nitrogen-containing heterocycle, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of similar compounds involves a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles . The synthesis was carried out using an amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[4,3-C]pyridine core, which is a fused pyridine and pyrazole ring. It also contains a phenyl group and a tert-butyl ester group .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 508.5±50.0 °C at 760 mmHg, and a flash point of 261.3±30.1 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 58 Å2 .

Scientific Research Applications

Hydrogen-Bonded Structures

  • Structural Analysis : Studies have demonstrated that minor changes in substituents of related compounds can significantly alter their hydrogen-bonded structures. For instance, research on similar compounds showed differences in hydrogen-bonded chains and rings due to such modifications (Trilleras et al., 2008).

Chemical Synthesis and Reactions

  • Synthesis Techniques : Efficient synthesis methods for related compounds have been developed, like the microwave-assisted multicomponent reaction approach. This technique facilitates the creation of derivatives with potential applications in various fields (Palka et al., 2014).
  • Reactivity Studies : Research into the reactivity of similar compounds has been conducted, revealing insights into their interaction with different agents and the formation of novel derivatives (Mironovich & Shcherbinin, 2014).

Potential Pharmacological Applications

  • Drug Discovery : Some studies have explored the potential of related compounds as inhibitors for specific enzymes or pathogens, indicating a potential application in drug discovery. For example, derivatives have been evaluated as inhibitors for Mycobacterium tuberculosis (Samala et al., 2013).

Structural and Spectroscopic Analysis

  • Vibrational Spectra Analysis : There have been theoretical and experimental investigations into the structure and vibrational spectra of similar compounds, contributing to a better understanding of their physical and chemical characteristics (Bahgat et al., 2009).

Supramolecular Chemistry

  • Supramolecular Structures : Studies have found that modest changes in peripheral substituents can significantly impact the supramolecular aggregation modes of related compounds, indicating their importance in designing supramolecular structures (Trilleras et al., 2008).

Future Directions

The future directions for this compound could involve further exploration of its potential bioactive properties, given the importance of nitrogen-containing heterocycles in pharmaceuticals and agrochemicals . Additionally, the synthesis process could be optimized for better yields .

Properties

IUPAC Name

tert-butyl 3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-10-9-14-13(11-20)15(19-18-14)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPQFQLLKKKALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434651
Record name tert-butyl 3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661487-18-9
Record name tert-butyl 3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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